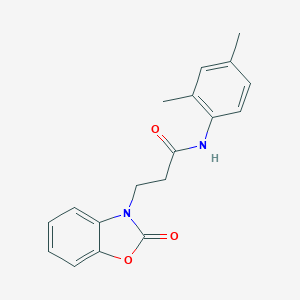
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DMOP or Compound 14, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the reaction of 2-aminobenzoic acid with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate. The final compound is obtained by the reaction of this intermediate with 2,4-dimethylbenzoyl chloride in the presence of triethylamine and DMF.
Starting Materials
2-aminobenzoic acid, 2,4-dimethylbenzoyl chloride, ethyl acetoacetate, sodium ethoxide, triethylamine, DMF
Reaction
Step 1: Reaction of 2-aminobenzoic acid with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine and a solvent such as DMF to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole., Step 2: Reaction of 2-(2,4-dimethylphenyl)-1,3-benzoxazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate., Step 3: Reaction of ethyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine and a solvent such as DMF to form N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been suggested that N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide may exert its anti-inflammatory and analgesic activities by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain.
生化和生理效应
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been found to exhibit potent antitumor, anti-inflammatory, and analgesic activities, which make it a promising candidate for further study. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its activity. Additionally, its potential toxicity and side effects are not fully known, which makes it important to conduct further safety studies.
未来方向
There are several future directions for the study of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to conduct more preclinical studies to evaluate its safety and efficacy in animal models. Additionally, it may be useful to investigate its potential use in combination with other drugs or therapies to enhance its activity. Finally, it may be useful to explore its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
科学研究应用
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHWCPKEAXMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

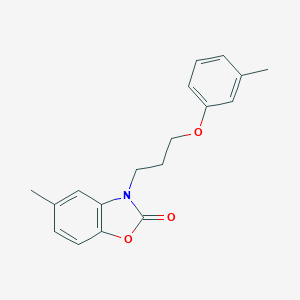
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
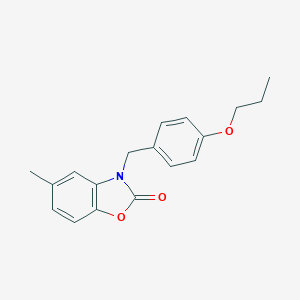
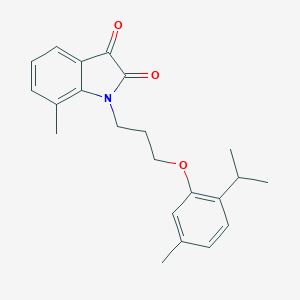
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)
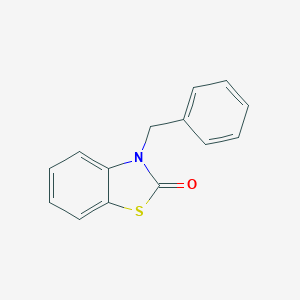
![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)
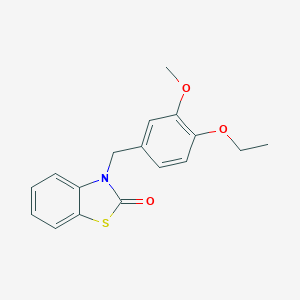
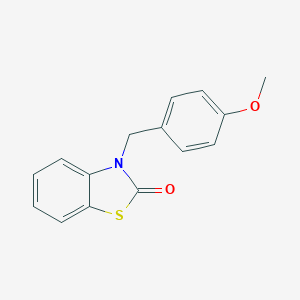
![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
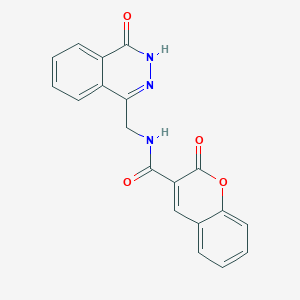
![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)